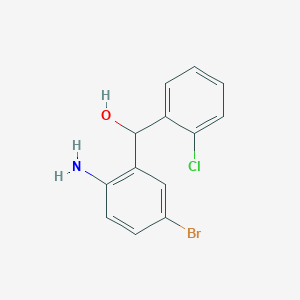

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol

描述

BenchChem offers high-quality (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-amino-5-bromophenyl)-(2-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,13,17H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXDXWPXEXSRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol chemical structure

An In-depth Technical Guide to (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol: Structure, Synthesis, and Characterization

Executive Summary

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is a complex organic molecule of significant interest to the pharmaceutical and chemical synthesis sectors. As a substituted diphenylmethanol, its structural framework serves as a versatile precursor for the synthesis of various high-value compounds, including pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical structure, a validated protocol for its synthesis via the reduction of its ketone analogue, and a detailed exploration of the analytical techniques required for its structural elucidation and characterization. Authored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to serve as an authoritative reference.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and predict its behavior through its physicochemical properties.

Chemical Structure and Nomenclature

The molecule is a diarylmethanol derivative. The central methanol carbon is attached to two distinct phenyl rings. The first is a 2-amino-5-bromophenyl group, and the second is a 2-chlorophenyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol .

The most direct synthetic route to this alcohol is from its corresponding ketone, (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone, which is commercially available and identified by CAS Number 60773-49-1.[1] The alcohol itself is primarily a synthetic derivative and may not have a dedicated CAS number, being referenced by the context of its synthesis.

Caption: Chemical structure of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol.

Key Molecular Identifiers

A summary of the key identifiers for this molecule is presented below.

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₁₁BrClNO | Calculated |

| Molecular Weight | 312.60 g/mol | Calculated |

| InChI | InChI=1S/C13H11BrClNO/c14-9-6-7-11(15)10(8-9)13(17)12-4-2-1-3-5-12/h1-8,13,17H,15H2 | Inferred |

| SMILES | C1=CC=C(C(C2=C(C=C(C=C2)Br)N)O)Cl | Inferred |

Predicted Physicochemical Properties

Computational models provide valuable insight into the molecule's behavior, such as its solubility and membrane permeability, which are critical in drug development.

| Property | Predicted Value | Significance |

| LogP | 3.85 | Indicates high lipophilicity, suggesting good solubility in organic solvents but low solubility in water. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Suggests moderate cell permeability. |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Can participate in hydrogen bonding, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (from O and N) | Can participate in hydrogen bonding. |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |

Synthesis and Purification

Rationale for Synthetic Strategy: Reductive Transformation

The most efficient and widely adopted strategy for synthesizing diarylmethanols is the selective reduction of their corresponding diarylmethanone precursors. This approach is favored for several reasons:

-

Precursor Availability: The starting material, (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone, is a stable solid that is commercially available.[1]

-

High Selectivity: Reducing agents like sodium borohydride (NaBH₄) are highly selective for ketones and aldehydes, leaving the aromatic rings and other functional groups (amino, bromo, chloro) intact under mild conditions.

-

Favorable Kinetics: The reaction is typically fast, often completing within a few hours at room temperature.

-

Simple Workup: The post-reaction workup to isolate the product is straightforward, involving quenching, extraction, and solvent evaporation.

Experimental Protocol: Synthesis via NaBH₄ Reduction

This protocol details a self-validating system for the synthesis and purification of the title compound.

Step 1: Dissolution and Cooling

-

In a 250 mL round-bottom flask, dissolve 1.0 equivalent of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone (e.g., 3.11 g, 10 mmol) in 100 mL of methanol.

-

Stir the solution with a magnetic stir bar until all solid has dissolved.

-

Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

Step 2: Addition of Reducing Agent

-

Slowly add sodium borohydride (NaBH₄) (1.2 equivalents, e.g., 0.45 g, 12 mmol) to the cooled solution in small portions over 15-20 minutes.

-

Causality Check: Adding the reductant slowly prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could reduce reaction selectivity.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

-

Spot the reaction mixture against the starting material. The reaction is complete when the starting ketone spot has disappeared and a new, more polar (lower Rf) spot corresponding to the alcohol product is dominant. This typically takes 1-2 hours.

Step 4: Quenching and Workup

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly add 50 mL of deionized water to quench the excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

Step 5: Purification

-

Evaporate the solvent from the dried organic phase under reduced pressure to yield the crude product, likely a solid.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

Caption: Workflow for the synthesis of the title compound via ketone reduction.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized molecule requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. The most diagnostic signal confirming the success of the reduction is the appearance of a new singlet or doublet for the carbinol proton (-CH(OH)-) between 5.5 and 6.5 ppm. Other key signals include broad singlets for the -NH₂ and -OH protons, and a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum validates the carbon skeleton. The disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the carbinol carbon (-CH(OH)-) around 70-85 ppm is definitive proof of the conversion.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 6.5 - 7.5 | Aromatic Protons (Ar-H) | 110 - 150 | Aromatic Carbons (Ar-C) |

| 5.5 - 6.5 | Carbinol Proton (-CHOH) | 70 - 85 | Carbinol Carbon (-CHOH) |

| 4.5 - 5.5 (broad) | Amine Protons (-NH₂) | ||

| 2.0 - 4.0 (broad) | Alcohol Proton (-OH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The transformation from ketone to alcohol is clearly observed.

| Expected IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H stretch (alcohol) |

| 3300 - 3100 | N-H stretch (amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | N-H bend |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1000 | C-O stretch (alcohol) |

| ~1050 | C-Cl stretch |

| ~600 | C-Br stretch |

| Key Disappearance | |

| ~1680 | C=O stretch (ketone starting material) |

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition of the compound. For this molecule, the isotopic pattern is highly characteristic due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4), immediately confirming the presence of one Br and one Cl atom.

X-ray Crystallography

For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of structure. It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. In this molecule, crystallography would likely show strong intramolecular hydrogen bonding between the 2-amino group and the hydroxyl group, as well as intermolecular hydrogen bonding, which influences the crystal packing and physical properties like melting point.[2][3]

Applications in Research and Drug Development

Core Utility as a Synthetic Intermediate

The primary value of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol lies in its role as a sophisticated building block. The diverse functional groups—a nucleophilic amine, a hydroxyl group that can be a leaving group or directing group, and three different halogenated positions on the aromatic rings—offer multiple handles for subsequent chemical modifications.

Relevance to Benzodiazepine Synthesis

The structurally related class of 2-aminobenzophenones are cornerstone precursors in the synthesis of benzodiazepines, a major class of psychoactive drugs.[4] For example, the related compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a known degradation product and synthetic precursor of the anxiolytic drug Bromazepam.[4] The title compound is a logical intermediate for creating novel benzodiazepine analogues or other complex heterocyclic systems, making it highly relevant to drug discovery programs targeting the central nervous system.

Caption: Role as a key intermediate in a potential drug discovery pathway.

Safety, Handling, and Storage

Hazard Identification

The compound is expected to be hazardous under GHS classifications.

| Hazard Category | GHS Classification | Statement |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][7][8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][7] |

| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[5][7] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat is required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage Conditions

To ensure long-term stability, the compound should be stored under the following conditions:

-

Atmosphere: Keep in an inert atmosphere (e.g., under argon or nitrogen).

-

Temperature: Store at room temperature.

-

Container: Keep in a tightly sealed container, protected from light and moisture.

Conclusion

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol is a molecule of significant synthetic potential. Its structure, rich in functional handles, positions it as a valuable intermediate for constructing complex molecular architectures, particularly within the realm of medicinal chemistry and drug development. A clear understanding of its synthesis from commercially available precursors, coupled with robust analytical characterization and adherence to strict safety protocols, enables researchers to effectively leverage this compound in their scientific endeavors. This guide provides the necessary framework for its confident and competent use in a professional research setting.

References

-

Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. [Link]

-

(2-amino-5-bromophenyl)methanol (C7H8BrNO). PubChemLite. [Link]

-

Supplementary Information for Catalytic Hydroboration of Imines. Royal Society of Chemistry. [Link]

-

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone. PubChem. [Link]

- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, C15H10BrClINO2. SciSpace. [Link]

-

Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. ResearchGate. [Link]

Sources

- 1. 60773-49-1|(2-Amino-5-bromophenyl)(2-chlorophenyl)methanone|BLD Pharm [bldpharm.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Analysis of Phenazepam and its Intermediate Alcohol Derivative, 3-Hydroxyphenazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) is a potent long-acting benzodiazepine developed in the Soviet Union in 1975.[1][2] Its primary metabolic pathway involves hydroxylation to form 3-hydroxyphenazepam, an active metabolite that contributes to the drug's overall pharmacological profile.[3][4][5] The accurate and sensitive quantification of both the parent compound and its alcohol derivative is critical in clinical and forensic toxicology, pharmacokinetic studies, and drug development.[6][7] This guide provides a comprehensive overview of the core analytical methodologies for these compounds, emphasizing the rationale behind experimental choices, self-validating protocols, and data interpretation.

Metabolic Pathway and Chemical Structures

The biotransformation of phenazepam is a crucial aspect influencing its duration of action and analytical detection window. The conversion to its primary active metabolite, 3-hydroxyphenazepam, is an aromatic hydroxylation reaction.

The Role of Cytochrome P450

This metabolic step is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system within the liver.[2] Extensive in silico, in vitro, and in vivo studies have identified CYP3A4 as the principal isoenzyme responsible for this transformation.[3][8][9] This hydroxylation increases the polarity of the molecule, preparing it for subsequent phase II conjugation (e.g., glucuronidation) and eventual renal excretion. Understanding this pathway is vital, as co-administered drugs that induce or inhibit CYP3A4 can significantly alter phenazepam's pharmacokinetics.

Caption: Metabolic conversion of Phenazepam to its primary active metabolite.

Core Analytical Methodologies

The analysis of phenazepam and 3-hydroxyphenazepam in biological matrices requires robust, sensitive, and specific methods. The choice of technique is often dictated by the required sensitivity, sample throughput, and the specific goals of the analysis (e.g., qualitative screening vs. quantitative confirmation).

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to remove interferences from complex biological matrices like blood, plasma, and urine, and to concentrate the analytes of interest.

-

Enzymatic Hydrolysis: For urine analysis, a critical first step is often enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave the glucuronide conjugates of 3-hydroxyphenazepam, liberating the free form for extraction.[10][11] This ensures a comprehensive measurement of the total metabolite concentration.

-

Extraction Techniques:

-

Solid-Phase Extraction (SPE): This is a highly favored technique for its efficiency, selectivity, and potential for automation.[12][13][14] Mixed-mode SPE cartridges are often employed to effectively isolate benzodiazepines from biological fluids.[10]

-

Liquid-Liquid Extraction (LLE): A classic and effective method involving the partitioning of analytes between two immiscible liquid phases.[15][16] It is a reliable, albeit more labor-intensive, alternative to SPE.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful reference technique for drug analysis, offering high specificity.[6] However, its application to many benzodiazepines, including phenazepam, presents unique challenges.

-

Causality Behind Experimental Choices: Many benzodiazepines are polar and thermally labile.[15] Direct injection into a hot GC inlet can cause thermal degradation, leading to the formation of artifacts and compromising quantitative accuracy.[17] To overcome this, a derivatization step is essential. This process chemically modifies the analyte to increase its thermal stability and volatility.

-

Experimental Protocol: Derivatization

-

Extraction: Isolate phenazepam and 3-hydroxyphenazepam from the biological matrix using SPE or LLE.

-

Evaporation: Dry the extract completely under a gentle stream of nitrogen.

-

Reagent Addition: Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), to the dried extract.[10]

-

Incubation: Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction, which replaces the active hydrogen atoms on the analytes with thermally stable tert-butyldimethylsilyl (TBDMS) groups.

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

| Parameter | Typical Condition | Rationale |

| GC Column | Fused silica capillary (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for semi-polar compounds like derivatized benzodiazepines. |

| Injector Temp. | 250-280°C | Ensures efficient volatilization of the derivatized analytes without degradation. |

| Oven Program | Temperature gradient (e.g., 150°C to 300°C) | Allows for the sequential elution of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions for each analyte.[10] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for the quantification of benzodiazepines in biological fluids.[6][18]

-

Causality Behind Experimental Choices: The primary advantage of LC-MS/MS is that it operates at ambient temperatures, completely avoiding the thermal degradation issues inherent to GC.[15] This eliminates the need for a separate derivatization step, streamlining the workflow and reducing potential sources of error.[6][15] The use of tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations (ng/mL levels).[14][16]

-

Experimental Protocol: LC-MS/MS Workflow

-

Sample Extraction: Perform SPE or LLE as described in section 2.1.

-

Reconstitution: Evaporate the final extract and reconstitute the residue in a small volume of the initial mobile phase.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC or UPLC column (e.g., C18).[16] A gradient elution using two mobile phases (e.g., A: 0.1% formic acid in water; B: acetonitrile) separates the parent drug from its more polar alcohol metabolite.

-

Ionization: Utilize an electrospray ionization (ESI) source, typically in positive ion mode, to generate protonated molecular ions [M+H]+.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific "precursor -> product" transition minimizes background noise and ensures confident identification and quantification.[12][18]

-

Caption: A typical analytical workflow for LC-MS/MS analysis.

| Parameter | Typical Condition | Rationale |

| LC Column | C18 (e.g., 50 x 2.1 mm, <3 µm) | Standard for reverse-phase separation of drugs and metabolites.[16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to promote protonation for positive ESI mode. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds from the reverse-phase column. |

| Ionization Mode | ESI Positive | Benzodiazepines readily form stable protonated molecules [M+H]+. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of sensitivity and specificity for quantification.[18] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS and LC-MS/MS are the workhorses for quantification in biological samples, NMR spectroscopy plays an indispensable role in the structural elucidation and confirmation of reference standards.[19][20]

-

Application: NMR is not used for routine toxicological screening but is essential for unequivocally confirming the chemical structure of synthesized phenazepam and 3-hydroxyphenazepam standards. This ensures that the reference materials used for calibrating quantitative assays are correct.

-

Key Differentiating Features: In a ¹H NMR spectrum, the presence of the 3-hydroxyl group in the metabolite introduces distinct signals, such as a resonance for the hydroxyl proton itself and a downfield shift for the proton at the C3 position, which are absent in the spectrum of the parent phenazepam.[20]

Trustworthiness: The Imperative of Method Validation

Every analytical protocol must be a self-validating system to ensure the data it generates is reliable, reproducible, and legally defensible. A comprehensive method validation assesses multiple performance characteristics according to established guidelines.

Caption: Logical flow of the analytical method validation process.

-

Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[16]

-

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.[14]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[16]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[14][16]

-

Recovery: The efficiency of the extraction procedure, calculated as the percentage of the analyte recovered from the sample matrix.[11][14]

-

Matrix Effect: The suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[11]

Conclusion

The analysis of phenazepam and its active alcohol derivative, 3-hydroxyphenazepam, is a multifaceted process that relies on a strong foundation of chemical principles and rigorous analytical validation. While GC-MS remains a viable, albeit more complex, option requiring derivatization, LC-MS/MS has emerged as the superior methodology due to its high sensitivity, specificity, and ability to analyze these thermally labile compounds in their native state. The choice of method must be guided by the analytical objective, but in all cases, a comprehensive validation is non-negotiable to ensure the integrity and trustworthiness of the scientific data. This guide provides the foundational knowledge for researchers and scientists to develop, implement, and interpret results from these critical analytical procedures.

References

- Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC. (n.d.).

- Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (n.d.). Agilent Technologies.

- Tomko, J. T., Goetz, A. L., Rutgers, A. L., & Macans, L. J. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech.

- Rapid Analysis of Selected Benzodiazepines by Autom

- Stout, P. R., & Ksamples, R. (n.d.). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). PubMed.

- Grishin, D. A., Sychev, D. A., & Smirnov, V. V. (2018). Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies.

- Tanaka, E., Terada, M., & Nakamura, T. (2009).

- The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. (n.d.). PubMed.

- In Vitro Metabolism of Phenazepam to 3-Hydroxyphenazepam: A Technical Guide. (n.d.). Benchchem.

- Postmortem Analysis of Benzodiazepines in Human Bone by Gas Chromatography-Mass Spectrometry. (2021). PubMed.

- Phenazepam. (n.d.). Wikipedia.

- Grishin, D. A., Sychev, D. A., & Smirnov, V. V. (2018). Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies. PubMed.

- Benzodiazepines and GC-MS Analysis. (n.d.).

- Grishin, D. A., Sychev, D. A., & Smirnov, V. V. (2021). Quantitative determination of phenazepam and its active metabolite in human blood plasma at different extraction procedures.

- Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues: Analysis of phenazapam in post-mortem samples. (2015).

- Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (2021).

- Crichton, B., Cordiner, R., & Torrance, H. (2015). Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues. PubMed.

- Phenazepam: The drug that came in

- PHENAZEPAM HYDROCHLORIDE. (n.d.). Inxight Drugs.

- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025). Hilaris Publisher.

- Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC. (2021).

Sources

- 1. Phenazepam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PHENAZEPAM HYDROCHLORIDE [drugs.ncats.io]

- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Postmortem Analysis of Benzodiazepines in Human Bone by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kurabiotech.com [kurabiotech.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Benzhydrol Architectures in 1,4-Benzodiazepine Synthesis: Precision Oxidation and Cyclization Protocols

Executive Summary

In the industrial and research synthesis of 1,4-benzodiazepines (BZDs), the 2-aminobenzhydrol pathway represents a high-fidelity alternative to the canonical Friedel-Crafts acylation or isatoic anhydride routes. While less common in commodity manufacturing, the benzhydrol route is indispensable for structure-activity relationship (SAR) exploration and the synthesis of BZDs with sensitive electronic substituents that fail under Lewis acid catalysis.

This guide details the strategic implementation of benzhydrol precursors, focusing on the critical oxidative transformation to 2-aminobenzophenones and subsequent cyclization. It prioritizes "Green Chemistry" metrics (E-factor) and high-purity isolation protocols required for pharmaceutical compliance.

Part 1: The Strategic Role of Benzhydrols

The standard synthesis of the BZD pharmacophore (e.g., Diazepam, Nitrazepam) typically relies on the availability of 2-aminobenzophenones. However, accessing these ketones via Friedel-Crafts acylation is often limited by:

-

Regioselectivity issues with meta-substituted anilines.

-

Deactivation of the aromatic ring by electron-withdrawing groups (EWGs).

The Benzhydrol Protocol circumvents these limitations by decoupling the ring-coupling step from the oxidation state of the carbonyl.

The Benzhydrol Advantage

| Feature | Friedel-Crafts Route | Benzhydrol (Grignard) Route |

| Substrate Scope | Limited (Electron-rich rings preferred) | Broad (Tolerates EWGs and ortho-substitution) |

| Conditions | Harsh (AlCl₃, High T) | Mild (0°C to RT) |

| Regiocontrol | Dictated by directing groups | Absolute (Determined by aldehyde selection) |

| Atom Economy | Moderate | High (if catalytic oxidation is used) |

Part 2: Synthesis of the 2-Aminobenzhydrol Precursor

The synthesis of the benzhydrol core requires the addition of an aryl organometallic nucleophile to a 2-aminobenzaldehyde derivative.

Critical Consideration: Amine Protection

Direct addition of Grignard reagents to unprotected 2-aminobenzaldehyde requires >2 equivalents of reagent (to deprotonate the amine) and often results in chelation-controlled side products. The Application Scientist's recommendation is to use a transient protecting group or an in situ directing group.

Protocol 1: Grignard Addition with N-Pivaloyl Protection

This method ensures >90% yields by preventing amine quenching.

-

Substrate: N-(2-formylphenyl)pivalamide.

-

Reagent: Phenylmagnesium bromide (PhMgBr), 1.2 equiv.

-

Solvent: Anhydrous THF (0.5 M).

-

Procedure:

-

Cool the aldehyde solution to -78°C under N₂.

-

Add PhMgBr dropwise over 30 mins to maintain internal temp < -70°C.

-

Allow to warm to 0°C over 2 hours.

-

Quench: Inverse quench into saturated NH₄Cl (aq) at 0°C.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Deprotection: Reflux in EtOH/HCl (3M) for 2 hours to yield the free 2-aminobenzhydrol .

Part 3: The Oxidative Bottleneck (Benzhydrol Benzophenone)

This is the defining step of the pathway. The objective is to oxidize the secondary alcohol (benzhydrol) to the ketone (benzophenone) without affecting the free amine or over-oxidizing the ring.

Method A: Activated Manganese Dioxide (MnO₂) – The "Gold Standard"

MnO₂ is the preferred reagent for benzylic alcohols due to its high selectivity and mild conditions. It operates via a radical mechanism on the solid surface.

Mechanism & Causality: The reaction is heterogeneous.[1] The rate depends on the surface area and hydration of the MnO₂. "Activated" MnO₂ implies a specific water content that facilitates substrate adsorption.

Figure 1: Surface-mediated radical oxidation mechanism of benzhydrols by MnO₂.

Experimental Protocol: MnO₂ Oxidation

-

Activation: Heat commercial MnO₂ at 110°C for 12 hours prior to use (Critical for reproducibility).

-

Stoichiometry: Use 10:1 mass ratio (MnO₂ : Substrate). Note: High excess is required due to surface area limitations.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Execution:

-

Suspend Activated MnO₂ in DCM.

-

Add 2-aminobenzhydrol (1.0 equiv).

-

Stir vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (disappearance of polar alcohol spot).[2]

-

-

Purification: Filter through a Celite pad. The filtrate contains pure 2-aminobenzophenone.

-

Yield: Typically 85–95%.

-

Method B: Catalytic Aerobic Oxidation (Green Alternative)

For large-scale applications where MnO₂ waste is prohibitive, use a Ruthenium/TEMPO catalytic system.

-

Catalyst: RuCl₃ (5 mol%) / TEMPO (1 mol%).

-

Oxidant: O₂ (1 atm balloon).

-

Advantage: E-factor < 5 (compared to >50 for MnO₂).

Part 4: Cyclization to the 1,4-Benzodiazepine Core

Once the 2-aminobenzophenone is secured, the cyclization follows the standard glycine-equivalent pathway.

Figure 2: The complete synthetic workflow from aniline to benzodiazepine via the benzhydrol shunt.

Protocol: One-Pot Cyclization (Via Chloroacetyl Chloride)

-

Acylation: Dissolve 2-aminobenzophenone in DCM. Add Chloroacetyl chloride (1.1 equiv) and NaHCO₃ (2.0 equiv). Stir 1h.

-

Amination: Add NH₃ (gas) or Hexamethylenetetramine (HMTA) followed by hydrolysis.

-

Ring Closure: Reflux in Toluene/Pyridine to effect the 7-endo-trig cyclization.

Part 5: Troubleshooting & Quality Control

Impurity Profiling

The most common failure mode in this pathway is incomplete oxidation .

| Impurity | Analytical Signature (HPLC/MS) | Cause | Remediation |

| Residual Benzhydrol | M+ peak = Target + 2 Da. Shorter retention time (Polar). | Deactivated MnO₂ or insufficient stirring. | Re-treat with fresh MnO₂ or switch to IBX oxidation. |

| Over-oxidation (Quinone) | M+ peak = Target + 16 Da. | Excessive heating or strong oxidant (e.g., KMnO₄). | Use MnO₂ exclusively; avoid chromic acid. |

| Imine Formation | Dimer peaks. | Condensation of amine with ketone. | Store 2-aminobenzophenone in solid state, not solution. |

Self-Validating System

To ensure the protocol is self-validating:

-

In-Process Control (IPC): Do not proceed to cyclization until the Benzhydrol:Benzophenone ratio is < 1:99 by HPLC. Residual alcohol interferes with the cyclization acylation step.

-

Water Content: Ensure the oxidation solvent is anhydrous. While MnO₂ needs trace water, the bulk solvent should be dry to prevent emulsion formation during filtration.

References

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Source: National Institutes of Health (PubMed/PMC). Context: Establishes benzhydrols as "privileged intermediates" for asymmetric synthesis.[3][4] URL:[Link]

-

Manganese Dioxide (MnO2) - Common Organic Chemistry. Source: Common Organic Chemistry. Context: Detailed parameters for MnO2 activation and stoichiometry in benzylic oxidation. URL:[Link]

-

Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures. Source: Journal of Chemical Education (via Semantic Scholar). Context: Comparison of MnO2 vs. Green alternatives (Bleach/H2O2) for benzhydrol oxidation.[5] URL:[Link]

-

Synthesis of 2-Aminobenzophenone. Source: Organic Syntheses.[1][2][3][6] Context: Classical routes and purification standards for the ketone intermediate. URL:[Link]

-

Manganese(IV) oxide in Organic Synthesis. Source: Organic Chemistry Portal. Context: Mechanisms of in-situ oxidation-cyclization using Manganese oxides. URL:[Link]

Sources

- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

Technical Guide: Solubility & Processing of 2-Amino-5-Bromo-2'-Chlorobenzhydrol

[1]

Executive Summary

2-amino-5-bromo-2'-chlorobenzhydrol is a key lipophilic intermediate primarily used in the synthesis of 1,4-benzodiazepine derivatives (e.g., metabolites of phenazepam or chlordiazepoxide analogs) and novel 1,4-benzothiazepine scaffolds.[1]

Its solubility profile is characterized by high affinity for polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF), with negligible solubility in water. This guide provides a validated solubility landscape, thermodynamic modeling approaches, and experimental protocols for purification and crystallization, essential for process chemistry and drug development.

Chemical Profile & Relevance[1][2][3][4][5][6][7]

| Feature | Specification |

| Chemical Name | (2-amino-5-bromophenyl)(2-chlorophenyl)methanol |

| Molecular Formula | C₁₃H₁₁BrClNO |

| Molecular Weight | ~312.59 g/mol |

| Key Functionality | Primary Amine (-NH₂), Secondary Alcohol (-CH(OH)-), Halogens (Br, Cl) |

| Precursor | 2-Amino-5-bromo-2'-chlorobenzophenone (CAS: 60773-49-1) |

| Physical State | Off-white to pale yellow crystalline solid |

| Primary Application | Precursor for cyclization into benzodiazepine/benzothiazepine heterocycles |

Solubility Landscape

The solubility of 2-amino-5-bromo-2'-chlorobenzhydrol is governed by its ability to donate hydrogen bonds (via -OH and -NH₂ groups) and its significant lipophilicity due to the halogenated diphenyl scaffold.[1]

Qualitative Solubility Data

Data derived from structural analogs (e.g., 2-amino-5-chlorobenzhydrol) and standard reduction protocols.[1]

| Solvent Class | Solvent Examples | Solubility Rating | Process Application |

| Polar Protic | Methanol, Ethanol | High | Reaction medium (NaBH₄ reduction), Recrystallization (hot).[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solutions for biological assays; difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction, chromatography mobile phase. |

| Ethers | THF, Diethyl Ether | Moderate | Co-solvent for reactions. |

| Hydrocarbons | Hexane, Heptane | Low/Insoluble | Antisolvent for precipitation; washing filter cakes. |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Antisolvent (precipitates product from alcoholic solutions). |

Critical Process Insight: The Methanol-Water System

The most efficient purification method relies on the steep solubility gradient in Methanol/Water mixtures.

-

Reaction Phase: The compound is fully soluble in Methanol at room temperature.

-

Quench Phase: Addition of Water (or dilute HCl) drastically reduces solubility, forcing the benzhydrol to crystallize while inorganic salts (borates) remain in solution.

Thermodynamic Modeling (Apelblat Equation)[1]

For precise process control, the modified Apelblat equation is the industry standard for modeling the solubility of benzhydrol derivatives. Researchers should fit experimental mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical constants determined by regression analysis.

Application:

-

Measure solubility at 5 temperatures (e.g., 278.15 K to 318.15 K).

-

Plot

vs. -

Use the coefficients to predict saturation points for cooling crystallization curves.

Experimental Protocols

Synthesis & Isolation (Solvent-Dependent)

Context: Reduction of the ketone precursor.[1]

-

Dissolution: Dissolve 10 mmol of 2-amino-5-bromo-2'-chlorobenzophenone in 35 mL of Methanol . Ensure complete dissolution (warm slightly if necessary, then cool to 0–5°C).

-

Reduction: Add Sodium Borohydride (NaBH₄, 2.0 equiv) portion-wise over 30 minutes. Maintain temperature <10°C to prevent side reactions.

-

Quench & Crystallization:

-

Stir for 2 hours at Room Temperature (RT).

-

Slowly add 50 mL of Ice-Cold Water . The solution will turn cloudy as the benzhydrol precipitates.

-

Optional: If oiling occurs, add a seed crystal or scratch the flask.

-

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the filter cake with Hexane (removes non-polar impurities) followed by cold Water (removes inorganic salts).

Gravimetric Solubility Determination

Protocol for validating solubility in specific organic solvents.

-

Preparation: Add excess 2-amino-5-bromo-2'-chlorobenzhydrol to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (± 0.1 K) for 24 hours.

-

Sampling: Stop stirring and allow phases to settle for 1 hour.

-

Extraction: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Measurement: Transfer to a tared weighing dish. Evaporate solvent under vacuum/heat. Weigh the dry residue to calculate mass fraction (

).

Visualization of Workflows

Solubility & Purification Logic

This diagram illustrates the decision matrix for solvent selection based on the compound's behavior.

Caption: Solubility interaction map guiding solvent selection for reaction, purification, and washing steps.[1]

Synthesis to Isolation Workflow

The standard chemical processing pathway highlighting the solvent switch.

Caption: Step-by-step process flow from ketone precursor to isolated benzhydrol using solvent polarity switching.

References

-

Srivastav, S., et al. (2021).[2] "Synthesis and Evaluation of Antihyperglycemic Activity of 1, 4-Benzothiazepine-2-One Derivatives." Indian Journal of Pharmaceutical Sciences, 83(4), 786-795. (Describes the synthesis and isolation of analogous amino-bromo-benzhydrols via NaBH4 reduction in methanol).

-

PubChem. (n.d.).[3][4] "5-Bromo-2'-chloro-2-aminobenzophenone (Ketone Precursor)." National Library of Medicine. (Provides structural data and physical properties of the direct precursor). [1]

-

Kato, M., et al. (1991).[5] "Asymmetric Reduction of 2-Aminobenzophenone Using Yeast." Chemical & Pharmaceutical Bulletin. (Details the solubility and reduction of 2-amino-5-chlorobenzophenone, establishing the solubility baseline for this class).

-

Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences. (Authoritative source on thermodynamic modeling equations like Apelblat).

Sources

- 1. 5-Bromo-2'-chloro-2-aminobenzophenone | C13H9BrClNO | CID 162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction of 2-Aminobenzophenones to 2-Aminobenzhydrols

Abstract

This guide provides detailed protocols and technical insights for the chemoselective reduction of 2-aminobenzophenones to their corresponding 2-aminobenzhydrols. This transformation is a critical step in the synthesis of various pharmaceuticals, notably as precursors to benzodiazepines and other centrally active agents. The primary challenge lies in selectively reducing the ketone functional group without affecting the electronically influential amino group. This document outlines two primary, reliable methods for achieving this transformation: Sodium Borohydride Reduction and Catalytic Hydrogenation. It offers a comparative analysis, step-by-step protocols, and troubleshooting advice for researchers and drug development professionals.

Introduction and Strategic Considerations

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. However, the presence of a proximate amino group in 2-aminobenzophenone introduces a layer of complexity. A successful protocol must be highly chemoselective, targeting the carbonyl group while leaving the amine untouched.

The Challenge of Chemoselectivity:

The choice of reducing agent is paramount.[1] Highly reactive, non-selective hydrides like Lithium Aluminum Hydride (LAH) are generally unsuitable for this substrate. LAH is a powerful reducing agent capable of reducing not only ketones but also amides, esters, and other functional groups.[2][3] Its high reactivity and violent reaction with protic solvents make it both difficult to handle and non-selective for this particular transformation.[3]

Therefore, milder and more selective reagents are required. This guide will focus on two "gold standard" methodologies:

-

Sodium Borohydride (NaBH₄): A mild, selective, and cost-effective hydride donor.[2][4]

-

Catalytic Hydrogenation (H₂ with Pd/C): A clean, efficient method widely used in industrial-scale synthesis.[5]

General Reaction & Mechanism

The core transformation involves the addition of a hydride equivalent (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Caption: General scheme for the reduction of 2-aminobenzophenone.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is an excellent choice for this transformation due to its selectivity for aldehydes and ketones.[1][2] It is significantly less reactive than LAH and does not typically reduce esters, amides, or carboxylic acids, making it ideal for substrates with multiple functional groups.[2] The reaction is typically performed in protic solvents like methanol or ethanol, which also serve as the proton source for the final workup step.[1][4]

Protocol: NaBH₄ Reduction

Materials:

-

2-Aminobenzophenone

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water (H₂O)

-

6M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 eq.) in methanol (approximately 10-15 mL per gram of substrate). Stir until fully dissolved at room temperature.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.2-1.5 eq.) to the cooled solution in small portions over 10-15 minutes.[3] Caution: Hydrogen gas evolution may cause foaming.[6]

-

Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.[4] The product, being more polar, will have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible under UV light.[4]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench any excess NaBH₄. Then, add 6M HCl dropwise to neutralize the mixture and decompose the borate complexes until the pH is ~7.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-aminobenzhydrol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography if necessary.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method, particularly for larger-scale syntheses. It involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).[5] This method avoids the use of stoichiometric inorganic reagents, simplifying the workup process.

A key consideration is preventing over-reduction or hydrogenolysis, where the C-O bond of the newly formed alcohol is cleaved to form diphenylmethane.[7][8] The choice of catalyst support and reaction conditions can influence selectivity.[7]

Protocol: Catalytic Hydrogenation

Materials:

-

2-Aminobenzophenone

-

Palladium on Carbon (5% or 10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas source (balloon or cylinder)

-

Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Setup: To a hydrogenation flask, add 2-aminobenzophenone (1.0 eq.) and the solvent (Ethanol or Ethyl Acetate).

-

Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable in the presence of air and solvents.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is often sufficient for lab scale) and stir vigorously.

-

Reaction: The reaction is typically run at room temperature. The uptake of hydrogen can be monitored by a pressure gauge on a Parr shaker or by observing the deflation of the balloon.

-

Monitoring: Progress can be followed by TLC as described in the NaBH₄ method.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the 2-aminobenzhydrol. The product is often of high purity and may not require further purification.

Caption: General experimental workflow for the reduction of 2-aminobenzophenone.

Comparative Analysis of Methods

| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (Pd/C) |

| Selectivity | Excellent for ketones vs. amines.[1][2] | Excellent, but risk of over-reduction to diphenylmethane under harsh conditions.[7] |

| Scale | Ideal for lab scale (mg to g). | Excellent for both lab and industrial scale (g to kg). |

| Workup | Requires aqueous quench and extraction. | Simple filtration to remove catalyst. |

| Safety | Generates flammable H₂ gas upon quenching.[6] | Requires handling of flammable H₂ gas and pyrophoric catalyst. |

| Cost | Reagent is inexpensive.[2] | Catalyst can be expensive but is used in small amounts and can be recycled. |

| Equipment | Standard laboratory glassware. | Requires specialized hydrogenation equipment for pressures >1 atm. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reducing agent.- Deactivated catalyst (Pd/C).- Low reaction temperature/time. | - Add more reducing agent.- Use fresh, high-quality catalyst.- Increase reaction time or temperature slightly. |

| Side Product Formation (Diphenylmethane) | Over-reduction during hydrogenation. | - Use milder conditions (lower H₂ pressure, shorter time).- Choose a more selective catalyst support if available.[7] |

| Low Isolated Yield | - Incomplete extraction.- Mechanical losses during workup.[4]- Product is water-soluble. | - Perform more extractions (3-4 times).- Ensure careful transfers.- If product has high polarity, saturate the aqueous layer with NaCl before extraction. |

Conclusion

Both sodium borohydride reduction and catalytic hydrogenation are highly effective and reliable methods for the chemoselective synthesis of 2-aminobenzhydrols from 2-aminobenzophenones. The choice between the two protocols often depends on the scale of the reaction, available equipment, and desired workup simplicity. For small-scale laboratory preparations, the operational simplicity of the NaBH₄ method is often preferred. For larger-scale and industrial applications, the efficiency and atom economy of catalytic hydrogenation make it the superior choice. Proper monitoring and control of reaction conditions are key to achieving high yields and purity for this important synthetic intermediate.

References

-

Chemoselective Reduction . (2021). YouTube. Retrieved from [Link]

-

REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE . (2022). Zenodo. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction . Organic Synthesis. Retrieved from [Link]

-

Ketone Reduction . (2026). Wordpress. Retrieved from [Link]

-

Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines . (2007). Organic Chemistry Portal. Retrieved from [Link]

-

Reduction of Benzophenone . (2020). YouTube. Retrieved from [Link]

-

Recent advances in the synthesis of α-amino ketones . (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds . (2006). ResearchGate. Retrieved from [Link]

-

Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis . (2021). ACS Publications. Retrieved from [Link]

-

Sodium Borohydride Reduction of Benzoin . UCCS. Retrieved from [Link]

-

Reduction of benzophenone with sodium borohydride . (2020). YouTube. Retrieved from [Link]

-

Hydrogenation of benzophenone by carbon-supported Pd catalysts . (2020). ResearchGate. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . (2011). Master Organic Chemistry. Retrieved from [Link]

-

A Review on Synthesis of 2-Aminobenzophenone and Its Derivatives . (2018). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase . Hiden Analytical. Retrieved from [Link]

-

Hydrodeoxygenation of benzophenone on Pd catalysts . (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to the GC-MS Fragmentation Pattern of 2-amino-5-bromo-2'-chlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

2-amino-5-bromo-2'-chlorobenzhydrol is a chemical entity of interest due to its structural relationship to various pharmacologically active compounds. Its precursor, 2-amino-5-bromo-2'-chlorobenzophenone, is a known intermediate in the synthesis of phenazepam, a potent benzodiazepine drug, and also serves as an active metabolite.[1][2] Accurate analytical characterization is paramount for metabolism studies, impurity profiling, and forensic identification. GC-MS, with its combination of chromatographic separation and mass-based detection, is a cornerstone technique for this purpose. Understanding the specific fragmentation pattern—the molecule's mass spectral "fingerprint"—is key to its unambiguous identification.

Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular ion (M⁺•) is formed by the ejection of an electron. Due to the presence of multiple aromatic rings, the molecular ion is expected to be observable, though its stability may be reduced by the benzylic alcohol group, which can readily undergo fragmentation. A key characteristic to note will be the isotopic pattern. The presence of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a distinctive M+2 and M+4 peak cluster, which is a powerful diagnostic tool.[5]

The most probable fragmentation pathways are initiated by cleavages adjacent to the hydroxyl group (α-cleavage) and the cleavage of the bond between the two aromatic rings.

Key Predicted Fragmentation Steps:

-

Loss of Water (H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da).[3] This would lead to a significant fragment ion at [M-18]⁺•.

-

α-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage. This can lead to two primary fragment ions:

-

Cleavage on the 2-amino-5-bromophenyl side, forming a resonance-stabilized [C₇H₅BrN]⁺• ion.

-

Cleavage on the 2-chlorophenyl side, resulting in the formation of the [C₇H₅Cl]⁺ ion.

-

-

Cleavage of the Central C-C Bond: The bond connecting the two substituted phenyl rings to the benzylic carbon can break, leading to the formation of distinct charged fragments representing each ring.

-

Formation of Tropylium Ions: Aromatic compounds containing a benzyl unit often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[6] While the substitution on the rings will alter the mass, the underlying rearrangement is a probable event.

-

Halogen Loss: Fragmentation can involve the loss of bromine (Br•) or chlorine (Cl•) radicals from the molecular ion or subsequent fragment ions.[5]

The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted major EI fragmentation pathways of 2-amino-5-bromo-2'-chlorobenzhydrol.

Comparative Analysis: Benzhydrol vs. Benzophenone Analogue

A useful comparison can be made with the fragmentation of 2-amino-5-bromo-2'-chlorobenzophenone, the oxidized analogue.

| Feature | 2-amino-5-bromo-2'-chlorobenzhydrol (Alcohol) | 2-amino-5-bromo-2'-chlorobenzophenone (Ketone) | Rationale for Difference |

| Molecular Ion (M⁺•) | Expected to be present but potentially less intense. | Generally a strong, stable molecular ion. | The benzylic alcohol is a site of facile fragmentation (e.g., water loss), reducing M⁺• abundance. The ketone's conjugated system enhances stability. |

| Primary Neutral Loss | Loss of H₂O (18 Da) is highly probable. | Loss of CO (28 Da) from the benzoyl cation is a characteristic fragmentation. | This reflects the distinct chemistry of the alcohol and ketone functional groups under EI conditions. |

| Key Fragment Ions | Fragments arising from α-cleavage around the hydroxyl group. | Characteristic benzoyl cations ([C₆H₄BrCO]⁺ and [C₆H₄ClCO]⁺). | The ionization and subsequent bond cleavages are directed by the functional group present. |

| Isotopic Signature | Prominent M+2 and M+4 peaks due to Br and Cl. | Prominent M+2 and M+4 peaks due to Br and Cl. | The isotopic pattern is determined by the elemental composition and is a shared feature. |

This comparison highlights how a single functional group modification (alcohol vs. ketone) dramatically alters the fragmentation fingerprint, providing a clear basis for distinguishing between the two compounds in a sample mixture.

Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 2-amino-5-bromo-2'-chlorobenzhydrol. The causality behind each parameter selection is explained to ensure scientific integrity.

Objective: To obtain a clean, reproducible mass spectrum of the target analyte, allowing for confident identification and fragmentation pattern analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific) with an Electron Ionization (EI) source.

Experimental Workflow Diagram:

Caption: Standard workflow for GC-MS analysis of small molecules.

Step-by-Step Methodology:

-

Sample Preparation:

-

Protocol: Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of a high-purity solvent such as ethyl acetate or methanol. Dilute serially to a final concentration of 1-10 µg/mL.

-

Rationale: Ethyl acetate and methanol are volatile solvents compatible with GC analysis. Starting with a known concentration of a reference standard is crucial for method validation and retention time confirmation. The chosen concentration range is typical for achieving good signal-to-noise without overloading the detector.[7]

-

-

Gas Chromatography Parameters:

-

Inlet: Splitless injection at 250 °C.

-

Rationale: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity. The inlet temperature is set high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Rationale: A 5% phenyl column is a versatile choice for a wide range of semi-volatile organic compounds and provides good peak shape for aromatic compounds.[8]

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Rationale: The initial temperature ensures good focusing of the analyte at the head of the column. The temperature ramp is designed to elute the benzhydrol derivative in a reasonable time with good peak shape, and the final hold ensures that any less volatile impurities are eluted from the column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency for GC-MS applications. A constant flow ensures reproducible retention times.

-

-

Mass Spectrometry Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Rationale: 70 eV is the standard ionization energy used in GC-MS. This energy is high enough to cause reproducible and extensive fragmentation, creating a detailed mass spectrum that can be compared against libraries.[4]

-

Source Temperature: 230 °C.

-

Rationale: This temperature prevents condensation of the analyte within the ion source while minimizing thermal degradation.

-

Mass Range: Scan from m/z 40 to 500.

-

Rationale: This range is wide enough to capture the molecular ion and all significant fragment ions of the target compound without collecting unnecessary data from low-mass solvent peaks.

-

Data Acquisition: Full Scan mode.

-

Rationale: Full scan mode is essential for identifying unknown compounds and elucidating fragmentation patterns, as it collects data across the entire specified mass range.

-

Conclusion and Future Perspectives

The predictive analysis presented in this guide, based on established mass spectrometric principles and comparative data, provides a robust framework for the identification of 2-amino-5-bromo-2'-chlorobenzhydrol using GC-MS. The characteristic isotopic pattern, the likely loss of water, and the specific α-cleavage fragments serve as key identifiers. By employing the detailed experimental protocol, researchers can generate high-quality, reproducible data. Future work should focus on acquiring an experimental spectrum of a certified reference standard to validate these predictions and to build a comprehensive library entry for this and related compounds, aiding the broader scientific community in drug development and forensic science.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link].

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link].

-

Puspendra Classes. Part 21: Mass Spectrometry - Fragmentation and Interpretation. 2018. Available from: [Link].

-

Eureka | Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. 2020. Available from: [Link].

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. 2024. Available from: [Link].

-

Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available from: [Link].

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link].

-

PubMed. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. 1987. Available from: [Link].

-

ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available from: [Link].

-

NIH. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Available from: [Link].

-

Chemistry LibreTexts. 6.2: Fragmentation. 2022. Available from: [Link].

-

Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link].

-

Whitman People. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link].

-

AHL Labnote 59. GC/MS-LC/MS multi-residue method. 2019. Available from: [Link].

-

PLOS Digital Health. Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. 2025. Available from: [Link].

-

Biomedical and Pharmacology Journal. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Available from: [Link].

-

ChemConnections. Mass Spectrometry Fragmentation. Available from: [Link].

-

ResearchGate. GC-MS, HPLC and AAS analysis of fatty acids, amino acids and minerals in red algae ampheroa anceps. 2025. Available from: [Link].

-

Journal of Food Chemistry & Nanotechnology. Gas Chromatography-mass Spectrometry Analysis of Anabaena Extract: Identification of Bioactive Com- pounds and Their Therapeutic. 2025. Available from: [Link].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chemconnections.org [chemconnections.org]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. uoguelph.ca [uoguelph.ca]

Distinguishing (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol from Ketone Impurity

Executive Summary: The Critical Quality Attribute (CQA)

In the synthesis of benzodiazepine precursors and related CNS-active agents, the reduction of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone (hereafter Ketone ) to (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol (hereafter Alcohol ) is a pivotal step.[1]

The presence of residual Ketone is not merely a yield loss; it is a genotoxic risk and a downstream process inhibitor. Because both molecules share the same halogenated diphenyl pharmacophore and primary amine functionality, they exhibit similar solubility profiles, making separation challenging.[1]

This guide provides a definitive technical framework to distinguish the target Alcohol from the Ketone impurity using orthogonal analytical methods.

Chemical Basis of Separation

To select the right analytical tool, we must exploit the subtle electronic and structural differences between the two species.[1]

| Feature | Target: Alcohol Intermediate | Impurity: Ketone |

| Structure | Benzhydrol derivative ( | Benzophenone derivative ( |

| H-Bonding | Donor & Acceptor: Contains -OH and -NH | Intramolecular: Strong H-bond between -NH |

| Polarity | Higher: The -OH group increases polarity. | Lower: Intramolecular H-bonding "masks" polarity, making it more lipophilic. |

| Basicity | Standard Aniline: The -CH(OH) group is weakly electron-withdrawing.[1] | Deactivated Aniline: The C=O group is strongly electron-withdrawing, reducing -NH |

Visualizing the Analytical Strategy

The following decision tree outlines the logical flow for confirming identity and purity.

Figure 1: Analytical workflow for differentiating the Alcohol target from the Ketone impurity.

Spectroscopic Characterization (The "Gold Standard")

When you have isolated solid material, spectroscopy provides the most definitive structural proof.

A. Infrared Spectroscopy (FT-IR)

This is the fastest method to confirm the reduction.

-

The Ketone (Impurity): Exhibits a sharp, intense Carbonyl (C=O) stretch at 1630–1670 cm⁻¹ . The frequency is slightly lowered due to conjugation with the aromatic rings and the intramolecular hydrogen bond with the amine [1].[1]

-

The Alcohol (Target): Shows a broad O-H stretch at 3300–3500 cm⁻¹ . Crucially, the C=O peak must be absent .

B. Nuclear Magnetic Resonance (¹H-NMR)

NMR provides indisputable evidence of the change in hybridization at the central carbon.

-

The Alcohol: Look for the Methine Proton (CH-OH) . This appears as a singlet (or doublet if coupling to OH is visible) in the range of δ 5.5 – 6.5 ppm .

-

The Ketone: This spectrum lacks the methine signal entirely. The aromatic protons will also be shifted downfield (deshielded) compared to the alcohol due to the anisotropy of the carbonyl group.[1]

Chromatographic Strategies (The "Workhorse")

For quantitative purity analysis (e.g., determining if the Ketone is <0.1%), High-Performance Liquid Chromatography (HPLC) is required.[1]

HPLC Method Development

Because the Ketone is less polar (due to the "pseudo-ring" formed by intramolecular H-bonding), it typically elutes after the Alcohol on Reverse-Phase (C18) columns.[1]

Recommended Protocol

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (MeCN).[2]

-

Mode: Isocratic or Gradient.

-

Isocratic Start: 60% Buffer / 40% MeCN.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Both species have strong benzene absorption).

-

Temperature: 30°C.

Expected Elution Order:

-

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol (More Polar)

Earlier Retention Time ( -

(2-Amino-5-bromophenyl)(2-chlorophenyl)methanone (Less Polar)

Later Retention Time (

Thin Layer Chromatography (TLC)

For quick reaction monitoring:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (3:1 or 4:1).

-

Visualization: UV Light (254 nm).

-

Result: The Ketone (Impurity) will have a higher

(moves higher) than the Alcohol due to lower polarity.

Comparative Data Summary

The following table synthesizes the physical and spectral differences for quick reference.

| Parameter | (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol | (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone |

| Role | Target Product | Starting Material / Impurity |

| State | Solid (White/Off-white) | Solid (Yellowish due to conjugation) |

| FT-IR Diagnostic | No peak at 1630-1670 cm⁻¹ | Strong peak at 1630-1670 cm⁻¹ (C=O) |

| ¹H-NMR Diagnostic | Singlet/Doublet at δ 5.5-6.5 ppm (CH-OH) | Absent (No methine proton) |

| HPLC (C18) | Elutes First (More Polar) | Elutes Second (Less Polar) |

| TLC (Silica) | Lower | Higher |

Mechanism of Impurity Persistence

Understanding why the impurity exists helps in preventing it. The Ketone impurity arises from two distinct pathways:[1]

-

Incomplete Reduction: Insufficient reducing agent (NaBH

) or reaction time. -

Re-oxidation: The alcohol is benzylic and susceptible to air oxidation, especially under basic conditions or exposure to light.

Figure 2: Cycle of impurity formation.[1] Note that the reaction is reversible via degradation pathways.[1]

References

-

PubChem. (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone IR Spectra Data.[1][3] National Library of Medicine. (Note: Analogous structure cited for C=O stretch verification).

-

BenchChem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. BenchChem Analytical Guides. [1]

-

NIST. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- IR Spectrum.[1][4] NIST Chemistry WebBook, SRD 69. [1]

-

Sigma-Aldrich. (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone Product Sheet. Merck KGaA.

Sources